An In-depth Technical Guide to 3-Dimethylaminoacrylonitrile: Physicochemical Properties and Applications in Organic Synthesis
An In-depth Technical Guide to 3-Dimethylaminoacrylonitrile: Physicochemical Properties and Applications in Organic Synthesis
Abstract
3-Dimethylaminoacrylonitrile (DMAAN), a push-pull alkene, stands as a uniquely versatile and powerful building block in modern organic synthesis. Its distinct electronic structure, characterized by an electron-donating dimethylamino group and an electron-withdrawing nitrile group conjugated through a carbon-carbon double bond, imparts a rich and tunable reactivity profile. This guide provides an in-depth exploration of the physicochemical properties of DMAAN, offering a foundation for understanding its behavior and applications. We will delve into its spectroscopic signature, reactivity as a C3 synthon, and its pivotal role in the construction of diverse and complex heterocyclic scaffolds such as pyrazoles, pyrimidines, and pyridines. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this reagent, providing both mechanistic insights and practical, field-proven experimental protocols.
Core Physicochemical and Structural Properties
A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe utilization in synthesis. 3-Dimethylaminoacrylonitrile is a light yellow to brown clear liquid whose utility is rooted in its unique electronic and structural characteristics.
Nomenclature and Structural Data
-
IUPAC Name : (2E)-3-(dimethylamino)prop-2-enenitrile[1]
-
Common Names : 3-Dimethylaminoacrylonitrile, 3-DMAAN
The molecule's power lies in its "push-pull" system. The nitrogen lone pair of the dimethylamino group donates electron density into the π-system (push), while the nitrile group strongly withdraws electron density (pull). This polarization makes the α-carbon nucleophilic and the β-carbon highly electrophilic, predisposing it to attack by a wide range of nucleophiles.
Physical and Spectroscopic Properties
The physical properties of DMAAN are summarized in the table below. This data is critical for planning reactions, particularly concerning temperature control and solvent choice.
| Property | Value | Source(s) |
| Appearance | Light yellow to brown clear liquid | [3] |
| Boiling Point | 76-80 °C at 0.3 mmHg | [4] |
| Density | 0.947 g/mL at 20 °C | [4] |
| Refractive Index (n²⁰/D) | 1.533 | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Spectroscopic Characterization: Spectroscopic analysis provides a definitive fingerprint for DMAAN, allowing for identity and purity confirmation.
-
¹H NMR Spectroscopy : The proton NMR spectrum is relatively simple and characteristic. One would expect to see a singlet for the six protons of the two methyl groups of the dimethylamino moiety. The two vinyl protons will appear as doublets due to coupling with each other. The chemical shifts are influenced by the electronic effects within the molecule.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will show distinct signals for the methyl carbons, the two vinyl carbons (α and β), and the nitrile carbon.[5] The significant difference in the chemical shifts of the α and β carbons provides clear evidence of the molecule's electronic polarization.
-
Infrared (IR) Spectroscopy : The IR spectrum is a valuable tool for identifying key functional groups.[6][7][8] A strong, sharp absorption band is expected in the range of 2210-2230 cm⁻¹ for the C≡N (nitrile) stretch. The C=C double bond stretch will appear around 1600-1650 cm⁻¹. The C-N stretching of the dimethylamino group will also be present.
-
Mass Spectrometry (MS) : The mass spectrum will show a molecular ion (M+) peak corresponding to the molecular weight of the compound (96.13 g/mol ).[7] Fragmentation patterns can provide further structural confirmation.
Reactivity and Synthetic Utility
The polarized nature of the double bond in DMAAN is the cornerstone of its synthetic versatility. It readily participates in reactions with a wide array of nucleophiles and is a cornerstone reagent for constructing nitrogen-containing heterocycles.
DMAAN as a Versatile C3 Synthon
DMAAN is an excellent three-carbon building block. Its reaction with binucleophiles, such as hydrazine, amidines, or guanidines, allows for the direct construction of five- and six-membered heterocyclic rings. The inherent reactivity obviates the need for harsh reaction conditions in many cases, making it an efficient and atom-economical choice.
Synthesis of Pyrazole Derivatives
The reaction of DMAAN with hydrazine derivatives is a classic and reliable method for synthesizing substituted pyrazoles, a core scaffold in many pharmaceutical agents.
Causality of the Reaction: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic β-carbon of DMAAN. This is followed by an intramolecular cyclization via attack of the second hydrazine nitrogen onto the nitrile carbon. Subsequent elimination of dimethylamine and tautomerization yields the aromatic pyrazole ring.
Caption: Diagram 1: Generalized workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of a Substituted Pyrazole [9]
-
Reaction Setup : To a solution of 3-dimethylaminoacrylonitrile (1.0 eq) in absolute ethanol, add the desired substituted hydrazine (e.g., phenylhydrazine, 1.0 eq).
-
Reaction Conditions : Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the mixture.
-
Reflux : Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure pyrazole derivative.
Synthesis of Pyrimidine and Pyridine Derivatives
DMAAN's utility extends to six-membered heterocycles. It reacts with amidines or guanidines to form pyrimidine rings, and with active methylene compounds to form substituted pyridines. These reactions often proceed through a cascade of Michael addition, cyclization, and elimination/aromatization steps. The synthesis of pyranopyrimidines, for instance, often involves multicomponent reactions where DMAAN or similar enaminonitriles could act as key intermediates.[10]
Caption: Diagram 2: General pathway for heterocycle synthesis.
Cycloaddition Reactions
As an electron-deficient alkene, DMAAN is an excellent dipolarophile in [3+2] cycloaddition reactions and a dienophile in Diels-Alder [4+2] reactions.[11][12]
-
[3+2] Cycloadditions : DMAAN reacts with 1,3-dipoles like azides, nitrile oxides, or nitrones to form five-membered heterocyclic rings.[11][12][13] These reactions are often highly regioselective and provide a direct route to complex structures. The Huisgen 1,3-dipolar cycloaddition is a prime example of this reaction class.[12]
-
Diels-Alder Reactions : While less common for highly polarized alkenes, DMAAN can react with electron-rich dienes in Diels-Alder reactions to form cyclohexene derivatives.[14] The reaction energetics and competition with polymerization must be considered.[14]
Safety, Handling, and Storage
As with any reactive chemical, proper handling and storage procedures are essential to ensure laboratory safety.
Hazard Identification
DMAAN is classified as a hazardous substance.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]
| Hazard Statement | Code | GHS Classification |
| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) |
| Harmful in contact with skin | H312 | Acute Toxicity, Dermal (Category 4) |
| Causes skin irritation | H315 | Skin Corrosion/Irritation (Category 2) |
| Causes serious eye irritation | H319 | Serious Eye Damage/Eye Irritation (Category 2A) |
| Harmful if inhaled | H332 | Acute Toxicity, Inhalation (Category 4) |
| May cause respiratory irritation | H335 | Specific Target Organ Toxicity — Single Exposure (Category 3) |
Data compiled from multiple sources.[1][2][15]
Recommended Handling and Storage Procedures
Handling :
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[16][17]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles or a face shield, and a lab coat.[15][17][18]
-
Prevent contact with skin and eyes.[17] In case of contact, rinse immediately and thoroughly with water.[2][15][18]
-
Keep away from heat, sparks, open flames, and other ignition sources.[16] Take precautionary measures against static discharge.[16]
Storage :
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][16][17]
-
Protect from light, as polymerization may occur upon exposure.[16]
-
Store locked up or in an area accessible only to qualified personnel.[15][16]
-
Store away from incompatible materials such as strong oxidizing agents.[18]
Conclusion
3-Dimethylaminoacrylonitrile is a reagent of significant value in organic synthesis. Its defined physicochemical properties and predictable, electronically-driven reactivity make it an indispensable tool for the construction of a wide range of organic molecules, particularly nitrogen-containing heterocycles. By understanding its fundamental characteristics—from its spectroscopic fingerprint to its safety profile—and its reactivity as a versatile C3 synthon, researchers can confidently and effectively employ DMAAN to achieve their synthetic goals, accelerating discovery in medicinal chemistry and materials science.
References
-
Al-Mousawi, S. M., et al. (2015). Application of (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl) acrylonitrile in the synthesis of novel 3-heteroarylindoles: condensed meridianine analogs. SciSpace. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)acrylonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Dimethylaminoacrylonitrile (CAS 2407-68-3). Retrieved from [Link]
-
El-Mekabaty, A., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances. Retrieved from [Link]
-
Al-Mousawi, S. M., et al. (2015). Application of (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl) acrylonitrile in the synthesis of novel 3-heteroarylindoles: Condensed meridianine analogs. ResearchGate. Retrieved from [Link]
-
Heravi, M. M., et al. (2018). A new synthesis of alkyl (E)-(3-dimethylamino)acrylates. ResearchGate. Retrieved from [Link]
-
El-Gazzar, A. B. A., et al. (2025). Design synthesis, characterization, molecular docking and antimicrobial evaluation of novel heterocycles with acrylonitrile and anthracene moieties. RSC Advances. Retrieved from [Link]
-
Al-Mousawi, S., et al. (2009). Enaminones as building blocks in organic syntheses: on the reaction of 3-dimethylamino-2-propenones with malononitrile. Semantic Scholar. Retrieved from [Link]
-
MacMillan, D. (n.d.). The [3+2] Cycloaddition Reaction. Retrieved from [Link]
-
Gunder, E. D., & Houk, K. N. (2013). Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes. PubMed. Retrieved from [Link]
-
ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
Unknown author. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
-
Barner-Kowollik, C., et al. (2015). Cycloadditions in modern polymer chemistry. PubMed. Retrieved from [Link]
-
Jasiński, R. (2022). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. MDPI. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Problems from Previous Years' Exams. University of California, Irvine. Retrieved from [Link]
Sources
- 1. 3-(Dimethylamino)acrylonitrile | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 3-(Dimethylamino)acrylonitrile | 2407-68-3 | Benchchem [benchchem.com]
- 4. 3-(DIMETHYLAMINO)ACRYLONITRILE | 2407-68-3 [chemicalbook.com]
- 5. 3-(DIMETHYLAMINO)ACRYLONITRILE(2407-68-3) 13C NMR spectrum [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. lehigh.edu [lehigh.edu]
- 8. Problems from Previous Years' Exams [chem.uci.edu]
- 9. scispace.com [scispace.com]
- 10. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 13. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene [mdpi.com]
- 14. Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
